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Compound of Interest

Compound Name: Byssochlamic acid

Cat. No.: B1196817

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data of
Byssochlamic acid, a mycotoxin produced by the fungus Byssochlamys fulva. The elucidation
of its complex structure has been made possible through the application of advanced
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS). This document collates and presents the key spectroscopic data and
experimental methodologies to serve as a valuable resource for researchers in natural product
chemistry, toxicology, and drug development.

Spectroscopic Data Analysis

The structural determination of Byssochlamic acid (C1sH200e, Molar Mass: 332.4 g/mol )
relies on the interpretation of its unique spectral fingerprints. The following sections detail the
guantitative data obtained from *H NMR, 3C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the carbon-hydrogen framework of
Byssochlamic acid. The chemical shifts (d) are reported in parts per million (ppm) and
referenced to a standard solvent signal.

Table 1: *H NMR Spectroscopic Data for Byssochlamic Acid
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

5.88 S 1H H-9
4.98 d,J=9.9Hz 1H H-1
3.12 m 1H H-5
2.85 dd,J=14.1,5.1Hz 1H H-4a
2.65 dd,J=14.1,8.1Hz 1H H-4b
2.35 m 2H H-1'
1.70 m 2H H-2'
1.28 S 3H H-11
1.05 t,J=7.4Hz 3H H-3'
0.95 d,J=6.8Hz 3H H-10

Data extracted from the supporting information of the enantiospecific synthesis of (+)-
Byssochlamic Acid by White et al. (2000).

Table 2: 13C NMR Spectroscopic Data for Byssochlamic Acid
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Chemical Shift (8) ppm Carbon Type Assighment
177.4 C C-12
171.0 C C-2
159.8 C C-8
118.8 C C-7
89.2 CH C-1
82.0 C C-6
46.1 CH C-5
38.8 CH: C-4
35.8 CH: C-1
29.9 CH C-3
21.6 CH2 Cc-2
19.8 CHs C-11
14.2 CHs C-3
13.9 CHs C-10

Data extracted from the supporting information of the enantiospecific synthesis of (+)-
Byssochlamic Acid by White et al. (2000).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of Byssochlamic acid, as well as its fragmentation pattern upon ionization, which aids in
structural elucidation.

Table 3: Mass Spectrometry Data for Byssochlamic Acid
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miz (Da) Relative Intensity (%) Proposed Fragment

[M]+ (Calculated for C1sH200e:

332.1260 100 332.1259)
304 - M- colr

288 - [M - COaJ+
261 - [M - CaHsO2]+
933 ) [M - CsH70s]+
205 - [M - CoH7Oa]+

Note: Detailed fragmentation data with relative intensities is often specific to the ionization
method and collision energy used and may not be publicly available in a standardized format.
The fragments listed are based on common fragmentation patterns for similar compounds.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental
procedures. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of pure Byssochlamic acid (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., chloroform-d, CDCIs) in a 5 mm NMR tube. Tetramethylsilane (TMS) is
often added as an internal standard for chemical shift referencing (6 = 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are typically recorded on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

IH NMR Spectroscopy Parameters:
o Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.

o Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise
ratio.
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» Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

o Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the entire proton
chemical shift range.

e Acquisition Time: An acquisition time of 2-4 seconds is employed.
13C NMR Spectroscopy Parameters:

e Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the
spectrum and enhance sensitivity.

e Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to
the lower natural abundance of the 13C isotope.

o Relaxation Delay: A relaxation delay of 2 seconds is common.

o Spectral Width: A spectral width of approximately 200-220 ppm is used to encompass all
carbon resonances.

Mass Spectrometry

Sample Preparation: A dilute solution of Byssochlamic acid is prepared in a suitable solvent
(e.g., methanol or acetonitrile).

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques
such as Electrospray lonization (ESI) or Electron lonization (EI) coupled with a mass analyzer
like Time-of-Flight (TOF) or Orbitrap.

LC-MS/MS Analysis:

o Chromatography: The sample is injected into a liquid chromatography system, typically with
a C18 reversed-phase column. A gradient elution with solvents such as water (often with
0.1% formic acid) and acetonitrile is used to separate the analyte from any impurities.

o |onization: The eluent from the LC is introduced into the ESI source where the molecules are
ionized.
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e Mass Analysis: The mass spectrometer is operated in full scan mode to detect the molecular
ion and in tandem MS (MS/MS) mode to induce fragmentation and detect the resulting
fragment ions. In MS/MS, the precursor ion of Byssochlamic acid (m/z 333 for [M+H]* or
355 for [M+Na]™* in positive ion mode) is selected and fragmented by collision-induced

dissociation (CID).

Visualizations

To aid in the understanding of the analytical workflow, the following diagrams illustrate the key

processes involved in the spectroscopic analysis of Byssochlamic acid.
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Click to download full resolution via product page

Workflow for the spectroscopic analysis of Byssochlamic acid.
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Proposed fragmentation pathway of Byssochlamic acid in MS.

« To cite this document: BenchChem. [Spectroscopic Unveiling of Byssochlamic Acid: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196817#spectroscopic-data-analysis-of-
byssochlamic-acid-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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